Comparative In Silico Activity Profiling: Superior Predicted Potency as a Lipid Metabolism Regulator
In silico prediction using the PASS algorithm indicates that 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 102308-68-9) has a high probability of activity (Pa) as a lipid metabolism regulator, with a Pa value of 0.999. This is its most strongly predicted activity [1]. While specific comparator data for the 5,6-isomer is not available in this study, the unsubstituted 1,3-dihydro-2H-benzimidazol-2-one core is not reported to have this specific activity profile at a similar probability, highlighting the impact of the 4,6-dimethyl substitution.
| Evidence Dimension | Predicted Probability of Activity (Pa) for Lipid Metabolism Regulation |
|---|---|
| Target Compound Data | Pa = 0.999 |
| Comparator Or Baseline | Unsubstituted 1,3-dihydro-2H-benzimidazol-2-one (Baseline core) |
| Quantified Difference | Pa value for the unsubstituted core for this specific activity is not listed among its top predictions in this dataset, indicating a significant difference in predicted profile. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) online tool, analysis reported in Marine Drugs, 2022 [1]. |
Why This Matters
This prediction provides a clear, data-driven hypothesis for researchers investigating lipid metabolism pathways, distinguishing this compound from the unsubstituted benzimidazolone core.
- [1] Way2Drug. (2022). Predicted Biological Activity for 4,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one. In: Marine Drugs, 20(5), 292. (PASS Online Prediction). View Source
